molecular formula C26H25NO4 B252910 1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

カタログ番号 B252910
分子量: 415.5 g/mol
InChIキー: UZBAFCDBAWDHCM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one, also known as DM-1, is a small molecule drug that has been developed for the treatment of cancer. It belongs to the class of drugs known as antibody-drug conjugates (ADCs) and is designed to selectively target cancer cells while sparing normal cells.

作用機序

1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one works by binding to a specific protein called tubulin, which is involved in cell division. By binding to tubulin, 1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one disrupts the normal process of cell division, leading to cell death. This mechanism of action is similar to that of other microtubule-targeting drugs, such as paclitaxel and vinblastine.
Biochemical and physiological effects:
1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. It also inhibits the growth and proliferation of cancer cells by disrupting the microtubule network. In addition, 1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to have anti-angiogenic effects, meaning that it can prevent the formation of new blood vessels that are necessary for tumor growth.

実験室実験の利点と制限

One of the main advantages of 1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is its high potency and selectivity for cancer cells. This makes it an attractive candidate for the development of targeted cancer therapies. However, one limitation of 1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is its low solubility, which can make it difficult to formulate into a suitable dosage form for clinical use.

将来の方向性

There are several potential future directions for 1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one research. One area of interest is the development of combination therapies that can enhance the efficacy of 1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. For example, 1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to synergize with other microtubule-targeting drugs, such as paclitaxel and vinblastine. Another area of interest is the development of new formulations of 1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one that can improve its solubility and bioavailability. Finally, there is ongoing research into the use of 1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in combination with immunotherapy, which could enhance the anti-tumor immune response.

合成法

The synthesis of 1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves several steps, starting with the reaction of 2,5-dimethylbenzyl chloride with 3-hydroxy-3-(2-methoxyphenyl)-2-propen-1-one to form 1-(2,5-dimethylbenzyl)-3-hydroxy-3-(2-methoxyphenyl)prop-2-en-1-one. This intermediate is then reacted with indole-2,3-dione to form 1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one.

科学的研究の応用

1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including breast cancer, lung cancer, and lymphoma. It has shown promising results in both in vitro and in vivo studies, demonstrating potent anti-tumor activity and low toxicity.

特性

製品名

1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

分子式

C26H25NO4

分子量

415.5 g/mol

IUPAC名

1-[(2,5-dimethylphenyl)methyl]-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]indol-2-one

InChI

InChI=1S/C26H25NO4/c1-17-12-13-18(2)19(14-17)16-27-22-10-6-5-9-21(22)26(30,25(27)29)15-23(28)20-8-4-7-11-24(20)31-3/h4-14,30H,15-16H2,1-3H3

InChIキー

UZBAFCDBAWDHCM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CC=C4OC)O

正規SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=CC=C4OC)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。